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Introduction

The analysis of intracellular lipid content is critical for research in metabolic diseases, oncology,
and cellular biology. Lipid droplets (LDs), once considered inert storage depots for neutral lipids
like triglycerides and sterol esters, are now recognized as dynamic organelles central to energy
homeostasis, membrane synthesis, and signaling processes.[1] Flow cytometry provides a
high-throughput method for quantifying lipid accumulation on a single-cell basis, enabling
researchers to study cellular heterogeneity and responses to therapeutic compounds.

While a variety of lysochrome dyes, such as the Sudan series (e.g., Sudan Black B, Sudan Ill),
are traditionally used for the histological visualization of lipids, they are generally not suitable
for fluorescence-based quantitative methods like flow cytometry.[2] This application note
addresses the user's interest in "Sudan Green" for lipid analysis. Following a comprehensive
review of available literature, we have found no established protocols for a dye named "Sudan
Green" for the purpose of fluorescent lipid quantification. Dyes in the Sudan family are primarily
colorimetric, non-fluorescent, and used in microscopy.[3]

Therefore, this document provides a detailed protocol and application data for a validated and
widely used fluorescent dye for this purpose: BODIPY 493/503. This dye is highly specific for
neutral lipids, exhibits bright green fluorescence within lipid droplets, and is well-suited for
guantitative analysis by flow cytometry.[1][4] Nile Red is another commonly used fluorescent
dye for this application and is discussed as an alternative.[5][6]
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Principle of the Assay

BODIPY 493/503 (4,4-difluoro-1,3,5,7,8-pentamethyl-4-bora-3a,4a-diaza-s-indacene) is a
lipophilic fluorescent dye that specifically partitions into the hydrophobic, neutral lipid core of
intracellular lipid droplets.[4] In this nonpolar environment, the dye exhibits strong, stable green
fluorescence. The fluorescence intensity emitted by the stained cells is directly proportional to
the amount of stored neutral lipids. A flow cytometer can detect this fluorescence at the single-
cell level, allowing for the rapid quantification of lipid content within a large cell population.

Materials and Reagents

Reagent Supplier (Example) Catalog # (Example)
BODIPY 493/503 Thermo Fisher Scientific D3922
Dimethyl Sulfoxide (DMSO) Sigma-Aldrich 472301
Phosphate Buffered Saline ,
Gibco 10010023

(PBS), pH 7.4
Trypsin-EDTA (0.25%) Gibco 25200056
Flow Cytometry Tubes with ]

) Corning 352235
Strainer Cap
Oleic Acid (Positive Control) Sigma-Aldrich 03008

Experimental Protocols

Reagent Preparation
a. BODIPY 493/503 Stock Solution (5 mM):

Dissolve 1.3 mg of BODIPY 493/503 powder in 1 mL of anhydrous DMSO.[7]

Vortex thoroughly to ensure complete dissolution.

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light.
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b. BODIPY 493/503 Working Solution (2 puM):

Immediately before use, dilute the 5 mM stock solution 1:2,500 in sterile PBS.[8] For
example, add 1 pL of 5 mM stock solution to 2.5 mL of PBS.

Vortex to mix. This solution should be used fresh.

c. Positive Control (Oleic Acid Treatment):

To induce lipid droplet formation, cells can be treated with oleic acid.

Incubate cells overnight with a final concentration of 30 uM oleic acid in their standard
culture medium.[8] This serves as a positive control for increased neutral lipid content.

Cell Preparation and Staining
This protocol is optimized for adherent cells but can be adapted for suspension cells.
e Cell Culture: Plate cells in a 35 mm dish or a 6-well plate and culture under desired

experimental conditions. Ensure a sufficient cell number for flow cytometry analysis (e.g., 5 x
1075 cells per sample).

e Harvesting: For adherent cells, wash once with PBS, then detach using Trypsin-EDTA
(0.25%) for 5 minutes at 37°C.[8] Neutralize trypsin with culture medium. For suspension
cells, proceed to the next step.

o Cell Collection: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 250 x g
for 5 minutes.[8]

e Washing: Discard the supernatant and wash the cell pellet once with 3 mL of PBS to remove
residual medium. Centrifuge again at 250 x g for 5 minutes.

 Staining: Discard the supernatant and resuspend the cell pellet in the BODIPY 493/503
working solution. A volume of 500 pL is typically sufficient.

 Incubation: Incubate the cells for 15 minutes at 37°C, protected from light.[8]
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o Final Wash: After incubation, add 3 mL of PBS and centrifuge at 250 x g for 5 minutes to
pellet the stained cells.

o Resuspension: Carefully aspirate the supernatant and resuspend the cell pellet in 300-500
uL of PBS or a suitable flow cytometry buffer (e.g., PBS with 1% BSA).

 Filtering: Pass the cell suspension through a 35-40 um filter cap or mesh into a flow
cytometry tube to obtain a single-cell suspension.[8]

» Controls: Prepare two control samples:

o Unstained Control: Cells subjected to the same procedure but without the addition of
BODIPY dye. This is used to set the background fluorescence gate.

o Positive Control: Cells pre-treated with oleic acid to induce high lipid content.

Flow Cytometry Analysis

e Instrument Setup: Use a flow cytometer equipped with a blue laser (488 nm) for excitation.

» Fluorescence Detection: Detect the BODIPY 493/503 fluorescence signal in the green
channel, typically using a filter appropriate for FITC (e.g., 530/30 nm bandpass filter).[5]

o Gating Strategy:

o Use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the main cell population
and exclude debris and cell aggregates.

o Use the unstained control sample to set the voltage for the green fluorescence channel
and establish a gate that defines the background (negative) fluorescence.

o Data Acquisition: Acquire data for at least 10,000-20,000 events within the main cell gate for

each sample.

o Data Analysis: The geometric mean fluorescence intensity (MFI) of the gated population in
the green channel corresponds to the average cellular lipid content. Compare the MFI of
treated samples to the untreated (negative) control.
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Quantitative Data Summary

Parameter Recommended Value Notes
Dye BODIPY 493/503 Specific for neutral lipids.[4]
] ] Store at -20°C, protected from
Stock Solution Conc. 5 mM in DMSO ]
light.[8]
Working Solution Conc. 1-3uMinPBS Prepare fresh before use.[9]
Incubation Time 15 - 30 minutes Protect from light.[9]
) Standard cell culture incubator.
Incubation Temperature 37°C

[8]

Flow Cytometer Setup

Standard on most cytometers.

Excitation Laser 488 nm (Blue) 6]
o ) Example: 530/30 nm bandpass
Emission Filter ~505-530 nm (FITC Channel) ]
filter.[5]
Alternative Dye Nile Red
o For yellow-gold fluorescence of
Excitation Laser 488 nm (Blue) o
neutral lipids.[5]
o ) For selective detection of lipid
Emission Filter >528 nm
droplets.[5]
Visualizations

Experimental Workflow
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Caption: Flow cytometry workflow for lipid quantification.
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Caption: Simplified pathway of lipid droplet formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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